molecular formula C11H11NO3 B7508601 N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide

N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide

Cat. No.: B7508601
M. Wt: 205.21 g/mol
InChI Key: BZCYNZLWMHPMRW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide, also known as FMeFur, is a small molecule organic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMeFur is a furan derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biological activity in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant activity. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide is its unique chemical structure, which makes it a potentially useful compound for drug discovery and development. This compound has also been shown to exhibit potent biological activity, which makes it a promising candidate for further study. However, one limitation of this compound is its relatively complex synthesis method, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the study of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of this compound's mechanism of action, which may help to elucidate its biological activity and potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-1,3-propanediamine. The final step involves the reaction of the resulting amine with furan-3-carboxylic acid, which leads to the formation of this compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in various animal models.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12(7-10-3-2-5-15-10)11(13)9-4-6-14-8-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYNZLWMHPMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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